Cas no 1429496-04-7 (9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol)
![9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol structure](https://ja.kuujia.com/scimg/cas/1429496-04-7x500.png)
9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 9-(2-furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol
- STL415243
- 9-(furan-2-yl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol
- 9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol
-
- インチ: 1S/C14H8F3N3O2S/c15-14(16,17)8-4-6(7-2-1-3-22-7)9-10-11(23-13(9)20-8)12(21)19-5-18-10/h1-5,12,21H,(H,18,19)
- InChIKey: VHROWRBNXULBCS-UHFFFAOYSA-N
- SMILES: S1C2C(=C(C3=CC=CO3)C=C(C(F)(F)F)N=2)C2=C1C(N=CN2)O
計算された属性
- 精确分子量: 339.02893217 g/mol
- 同位素质量: 339.02893217 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 23
- 回転可能化学結合数: 1
- 複雑さ: 492
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 98.9
- 分子量: 339.29
9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-5049-2g |
9-(2-furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol |
1429496-04-7 | 2g |
¥4448.93 | 2024-08-09 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-5049-25g |
9-(2-furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol |
1429496-04-7 | 25g |
¥21130.20 | 2024-08-09 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-5049-10g |
9-(2-furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol |
1429496-04-7 | 10g |
¥12799.22 | 2024-08-09 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-5049-5g |
9-(2-furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol |
1429496-04-7 | 5g |
¥7722.00 | 2024-08-09 |
9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol 関連文献
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-olに関する追加情報
9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol: A Comprehensive Overview
The compound 9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol, with CAS No. 1429496-04-7, is a highly complex and structurally unique organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their potential biological activities and therapeutic applications. The molecule's structure is characterized by a fused pyrido-thienopyrimidine ring system, which is further substituted with a 2-furyl group at position 9 and a trifluoromethyl group at position 7. These substituents play a crucial role in modulating the compound's pharmacokinetic properties and bioactivity.
Recent studies have highlighted the importance of heterocyclic compounds like 9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol in drug discovery. The fused ring system provides a rigid framework that can interact with various biological targets, such as enzymes and receptors. The presence of the 2-furyl group introduces electron-withdrawing effects, which can enhance the compound's ability to bind to specific protein pockets. Similarly, the trifluoromethyl group contributes to the molecule's lipophilicity and stability, making it a promising candidate for further exploration in therapeutic applications.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic coupling reactions, to optimize the production of this compound. These advancements have not only improved the yield but also reduced the time required for synthesis, making it more feasible for large-scale production.
In terms of biological activity, 9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol has shown potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, preliminary in vivo studies in animal models have indicated that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells while sparing normal cells. These findings underscore its potential as a lead compound for developing novel therapeutics.
The structural uniqueness of this compound also makes it an attractive candidate for exploring its role in other therapeutic areas. For instance, its ability to modulate kinase activity suggests potential applications in treating diseases associated with abnormal kinase signaling pathways. Additionally, the trifluoromethyl group's contribution to metabolic stability could enhance its pharmacokinetic profile, making it suitable for oral administration.
From an environmental perspective, researchers are also investigating the biodegradability and eco-toxicological impact of 9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol. Understanding its environmental fate is crucial for ensuring sustainable practices during its production and use in pharmaceutical formulations.
In conclusion, 9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol represents a significant advancement in medicinal chemistry due to its unique structure and promising biological activities. Ongoing research continues to unravel its full potential as a therapeutic agent across various disease areas. As new insights emerge from both preclinical and clinical studies, this compound stands at the forefront of innovative drug development strategies.
1429496-04-7 (9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol) Related Products
- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
